ASTX660

Übersicht

Beschreibung

Tolinapant is a potent, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). It has shown significant activity in preclinical and clinical studies, particularly in the treatment of various cancers, including T-cell lymphomas and colorectal cancer .

Vorbereitungsmethoden

The synthesis of Tolinapant involves multiple steps, including the use of fragment-based drug design. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution and cyclization . Industrial production methods are optimized to ensure high yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Tolinapant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tolinapant kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: Tolinapant kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine.

Wissenschaftliche Forschungsanwendungen

Tolinapant hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Apoptoseproteinen und deren Rolle bei Zelltodwegen zu untersuchen.

Biologie: Tolinapant wird in der Forschung eingesetzt, um die Mechanismen von Zelltod und -überleben zu verstehen, insbesondere in Krebszellen.

Medizin: Klinisch wird Tolinapant auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter T-Zell-Lymphome und Darmkrebs. .

5. Wirkmechanismus

Tolinapant entfaltet seine Wirkung, indem es an cIAP1, cIAP2 und XIAP bindet und deren Aktivität hemmt. Diese Hemmung stellt die Induktion von apoptotischen Signalwegen in Krebszellen wieder her und fördert sie, was zum Zelltod führt. Zusätzlich kann Tolinapant sowohl den adaptiven als auch den angeborenen Arm des Immunsystems durch die Induktion immunogener Formen des Zelltods aktivieren . Diese doppelte Wirkung macht es zu einem potenten Antikrebsmittel mit immunmodulatorischen Eigenschaften.

Wirkmechanismus

Tolinapant exerts its effects by binding to and inhibiting the activity of cIAP1, cIAP2, and XIAP. This inhibition restores and promotes the induction of apoptotic signaling pathways in cancer cells, leading to cell death. Additionally, Tolinapant can activate both the adaptive and innate arms of the immune system through the induction of immunogenic forms of cell death . This dual action makes it a potent anti-cancer agent with immunomodulatory properties.

Vergleich Mit ähnlichen Verbindungen

Tolinapant ist einzigartig in seiner ausgewogenen nanomolaren Potenz gegen cIAP1, cIAP2 und XIAP. Zu ähnlichen Verbindungen gehören andere IAP-Antagonisten wie:

Birinapant: Ein weiterer IAP-Antagonist mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

LCL161: Ein IAP-Antagonist, der ebenfalls cIAP1 und cIAP2 angreift, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Debio 1143: Ein IAP-Antagonist mit einem breiteren Wirkungsspektrum gegen verschiedene IAPs. Die Einzigartigkeit von Tolinapant liegt in seiner nicht-peptidomimetischen Struktur und seiner Fähigkeit, sowohl apoptotischen als auch immunogenen Zelltod zu induzieren

Biologische Aktivität

ASTX660 is a novel non-peptidomimetic antagonist of inhibitors of apoptosis proteins (IAPs), particularly targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). Its development is rooted in the need for effective cancer therapies that can overcome apoptosis resistance, a common feature in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and its potential therapeutic applications.

This compound enhances apoptosis in cancer cells primarily through the following mechanisms:

- Inhibition of IAPs : By antagonizing cIAP1, cIAP2, and XIAP, this compound disrupts the anti-apoptotic signals that these proteins provide, thereby promoting cell death in response to apoptotic stimuli .

- Activation of Extrinsic Apoptosis Pathway : this compound sensitizes cancer cells to death receptor-mediated apoptosis by enhancing the effects of tumor necrosis factor (TNF) and TRAIL (TNF-related apoptosis-inducing ligand). This sensitization leads to increased activation of effector caspases, particularly caspase-3 and caspase-7, which are critical for executing the apoptotic program .

- Induction of Immunogenic Cell Death (ICD) : this compound has been shown to promote ICD by increasing the expression of immunogenic markers in tumor cells. This effect is observed in head and neck squamous cell carcinoma (HNSCC) models, where this compound enhances radiation-induced ICD and boosts antigen processing machinery (APM) components such as MHC class I .

Preclinical Findings

Cell Line Studies : In vitro studies demonstrated that this compound alone does not exhibit significant cytotoxicity across various colorectal cancer (CRC) cell lines at concentrations up to 10 µM. However, at concentrations as low as 40 nM, it effectively reduces cIAP2 levels and enhances TRAIL-mediated cytotoxicity .

Combination Therapy : The combination of this compound with TRAIL resulted in a significant increase in apoptotic cell death compared to TRAIL alone. This was evidenced by enhanced processing of caspases and increased percentages of Annexin V-positive cells, indicating active apoptosis .

Clinical Findings

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors or lymphoma. Key findings include:

- Safety Profile : The maximum tolerated dose (MTD) was established at 210 mg/day with a recommended Phase II dose (RP2D) of 180 mg/day. Common adverse events included fatigue (33%), vomiting (31%), and nausea (27%) with manageable toxicity levels .

- Pharmacodynamics : this compound was rapidly absorbed with maximum plasma concentrations reached within 0.5 to 1 hour post-administration. It effectively suppressed cIAP1 levels in peripheral blood mononuclear cells, indicating its biological activity at the RP2D .

- Preliminary Efficacy : Evidence of clinical activity was noted in a patient with cutaneous T-cell lymphoma, suggesting potential therapeutic benefits that warrant further investigation in larger studies .

Case Study 1: Colorectal Cancer

In a comparative study against birinapant (a peptidomimetic IAP antagonist), this compound demonstrated superior sensitization effects when combined with TRAIL in CRC models. The study highlighted that while birinapant induced more pronounced effects on XIAP degradation, this compound's mechanism relied on cIAP2 inhibition and mitochondrial amplification of apoptotic signals .

Case Study 2: Head and Neck Cancer

This compound was tested in HNSCC models where it enhanced radiation-induced ICD. The combination treatment led to increased clonal expansion of antigen-specific T lymphocytes and upregulation of MHC class I on tumor cells, indicating its potential to enhance anti-tumor immunity .

Eigenschaften

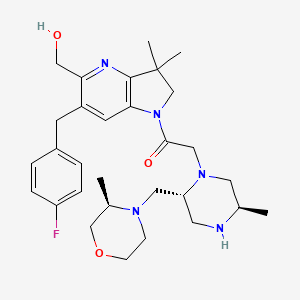

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXOHEXZVKOGEV-DNRQZRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799328-86-1 | |

| Record name | ASTX-660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTX660 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.